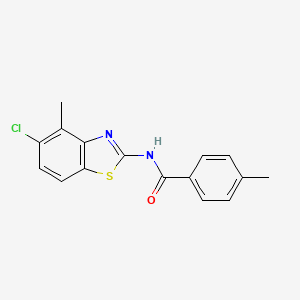

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

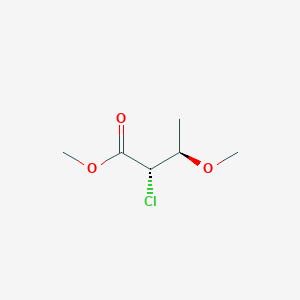

The compound “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The name suggests that it contains a benzothiazole ring, which is a type of heterocyclic compound. The “5-chloro-4-methyl” part indicates that there is a chlorine atom and a methyl group attached to this ring. The “4-methylbenzamide” part suggests that there is a benzamide group with a methyl substituent.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the various substituents. This could be achieved through a variety of synthetic methods, including condensation reactions, substitution reactions, and others. The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It would have a benzothiazole ring with a chlorine atom and a methyl group attached, as well as a benzamide group with a methyl substituent. The exact 3D structure would depend on the specific arrangement of these groups and could be determined using techniques such as X-ray crystallography.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzothiazole ring might be able to participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions. The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental methods. These properties would depend on its molecular structure and the specific interactions between its atoms.Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

A study on novel 4-thiazolidinone derivatives, which include compounds structurally similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, demonstrated anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. Certain derivatives also exhibited sedative-hypnotic activity without impairing learning and memory, suggesting their potential application as benzodiazepine receptor agonists with therapeutic properties (Faizi et al., 2017).

Anticancer Properties

Research on indapamide derivatives, which are chemically related to the compound of interest, highlighted the synthesis of derivatives with proapoptotic activity against melanoma cell lines. These studies indicate the potential for developing novel anticancer agents based on modifications of the benzothiazole structure (Yılmaz et al., 2015).

Photocatalytic Degradation of Environmental Pollutants

A study on the photodecomposition of propyzamide (a compound with structural similarity to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide) using TiO2-loaded adsorbents demonstrated enhanced rates of mineralization and reduced concentrations of toxic intermediates. This suggests potential applications in environmental remediation and the design of more efficient photocatalytic systems (Torimoto et al., 1996).

Antimicrobial Activity

Compounds bearing the benzothiazole moiety, including those with structural similarities to the chemical , have been synthesized and evaluated for antimicrobial activity. Studies found that certain derivatives exhibit significant activity against various bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Desai et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its toxicity and the precautions needed when handling it. This information could be obtained from safety data sheets or through toxicity studies.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in materials science or other fields.

Please note that this is a general analysis and the specific details might vary for the actual compound. For a more accurate analysis, more information or experimental data would be needed.

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-3-5-11(6-4-9)15(20)19-16-18-14-10(2)12(17)7-8-13(14)21-16/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPYYVUIWFCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)

![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)